molecular formula C16H26N2O2 B2818304 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 415971-00-5

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2818304
CAS No.: 415971-00-5
M. Wt: 278.396
InChI Key: CWENNUNXHJSJRK-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine is involved in various chemical syntheses and applications in medicinal chemistry. Research has explored its use in the synthesis of complex molecules, including benzofuro[3,2‐d]pyrimidines with potential antibacterial and antifungal activities (Bodke & Sangapure, 2003). Similarly, its structural analogs have been studied for their crystal structures to understand conformational aspects relevant to drug design (Raghuvarman et al., 2014).

Application in Medicinal Chemistry

Several studies have focused on derivatives of piperidine and related compounds for their potential therapeutic applications. For instance, compounds containing piperidine rings have been explored for their GPIIb/IIIa integrin antagonist properties, which could be beneficial in antithrombotic treatments (Hayashi et al., 1998). Furthermore, the synthesis of diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and related compounds has been explored for potential antitumor and antioxidant activities, showcasing the wide range of biological activities these molecules could possess (Paronikyan et al., 2016).

Advanced Materials and Chemical Research

The compound and its derivatives have also found applications in the field of materials science and heterocyclic chemistry. For example, novel copolymers incorporating derivatives of piperidine and related structures have been synthesized for various applications, highlighting the versatility of these compounds beyond medicinal chemistry (Kharas et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine” is not currently known .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine” could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-18-10-7-14(8-11-18)17-9-6-13-4-5-15(19-2)16(12-13)20-3/h4-5,12,14,17H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENNUNXHJSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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